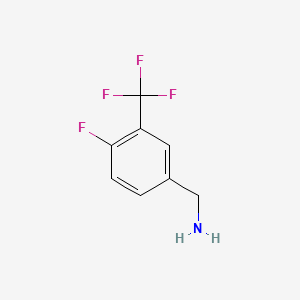

4-Fluoro-3-(trifluoromethyl)benzylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-fluoro-3-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4N/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDVQEUISWBXPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334905 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67515-74-6 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 67515-74-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-3-(trifluoromethyl)benzylamine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-(trifluoromethyl)benzylamine is a fluorinated organic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the benzene ring, imparts desirable physicochemical properties to target compounds, making it a valuable intermediate in medicinal chemistry and agrochemical research. The presence of these fluorine-containing moieties can significantly enhance metabolic stability, membrane permeability, and binding affinity of drug candidates. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed synthesis protocol, and explores its applications in the development of novel therapeutics, particularly in oncology and for central nervous system (CNS) disorders.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| CAS Number | 67515-74-6 | [1][2] |

| Molecular Formula | C₈H₇F₄N | [1] |

| Molecular Weight | 193.14 g/mol | |

| Appearance | Solid | |

| Boiling Point | 101 °C at 3 torr | [1] |

| InChI | 1S/C8H7F4N/c9-7-2-1-5(4-13)3-6(7)8(10,11,12)/h1-3H,4,13H2 | |

| InChIKey | HZDVQEUISWBXPV-UHFFFAOYSA-N | |

| SMILES | NCc1ccc(F)c(c1)C(F)(F)F |

Synthesis

Experimental Protocol: Synthesis of this compound via Reduction of 4-Fluoro-3-(trifluoromethyl)benzonitrile

Materials:

-

4-Fluoro-3-(trifluoromethyl)benzonitrile

-

Raney Nickel (catalytic amount)

-

Ethanol

-

Hydrogen gas

-

Parr apparatus or similar hydrogenation equipment

-

Standard laboratory glassware

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a suitable reaction vessel for a Parr apparatus, dissolve 4-fluoro-2-(trifluoromethyl)benzonitrile (e.g., 2.0 g) in ethanol (e.g., 10.0 mL).[3]

-

Catalyst Addition: Carefully add a catalytic amount of Raney Nickel to the solution. The amount of catalyst should be determined based on standard laboratory practices for such reductions.

-

Hydrogenation: Secure the reaction vessel in the Parr apparatus. Purge the system with nitrogen gas before introducing hydrogen. Pressurize the apparatus with hydrogen gas to a pressure of 50 psi.[3]

-

Reaction Execution: Vigorously stir the reaction mixture at room temperature for 2-3 hours.[3]

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.

-

Work-up: Once the reaction is complete, carefully depressurize the Parr apparatus and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst.

-

Isolation and Purification: The ethanol is removed from the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by distillation under reduced pressure or by column chromatography on silica gel if necessary.

Applications in Drug Discovery

This compound is a versatile intermediate for the synthesis of a variety of pharmacologically active compounds. The presence of the fluoro and trifluoromethyl groups can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profile of the final drug candidates.

Anticancer Activity

Derivatives of this compound have shown promise as anticancer agents. These compounds are often designed to inhibit specific molecular targets involved in cancer cell proliferation and survival.

-

PD-1/PD-L1 Inhibition: Novel benzylamine derivatives have been designed and synthesized as inhibitors of the PD-1/PD-L1 interaction, a critical immune checkpoint pathway. By blocking this interaction, these compounds can restore T-cell function and enhance the body's immune response against tumors.[2]

-

EGFR/HDAC3 Dual-Target Inhibition: N-benzyl-2-fluorobenzamides, which can be synthesized using fluorinated benzylamines, have been investigated as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), both of which are implicated in the progression of triple-negative breast cancer.[4]

-

Hepatocellular Carcinoma: Naphthofuran compounds, which can be synthesized from benzylamine precursors, have been shown to inhibit liver tumor growth by activating Hepatocyte Nuclear Factor 4 alpha (HNF 4α), which in turn inactivates the STAT3 signaling pathway.[1]

References

- 1. Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and evaluation of antitumor activity of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives as PD-1/PD-l1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-FLUORO-2-(TRIFLUOROMETHYL)BENZYLAMINE synthesis - chemicalbook [chemicalbook.com]

- 4. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for … [ouci.dntb.gov.ua]

Technical Guide: Synthesis of 4-Fluoro-3-(trifluoromethyl)benzylamine from 3-bromo-4-fluorobenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed, four-step synthetic pathway for the preparation of 4-fluoro-3-(trifluoromethyl)benzylamine, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the protection of the hydroxyl group of 3-bromo-4-fluorobenzyl alcohol as a tert-butyldimethylsilyl (TBDMS) ether. The key trifluoromethylation is achieved via a copper-catalyzed cross-coupling reaction with a suitable trifluoromethyl source. Subsequent deprotection of the TBDMS ether regenerates the benzyl alcohol, which is then converted to the target benzylamine through a nickel-catalyzed direct amination. This guide includes detailed experimental protocols, data summaries for all key compounds, and visualizations of the synthetic workflow and a potential biological mechanism of action.

Introduction

Trifluoromethylated aromatic compounds are of significant interest in the pharmaceutical and agrochemical industries. The incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is a key intermediate for the synthesis of various biologically active molecules, including potential antitumor agents and central nervous system-active drugs.[1] Its synthesis requires a robust and efficient methodology. This guide outlines a reliable synthetic route starting from the readily available 3-bromo-4-fluorobenzyl alcohol.

Overall Synthetic Scheme

The synthesis of this compound is accomplished in four distinct steps:

-

Protection: The hydroxyl group of 3-bromo-4-fluorobenzyl alcohol is protected as a TBDMS ether.

-

Trifluoromethylation: The bromine atom is replaced with a trifluoromethyl group via a copper-catalyzed reaction.

-

Deprotection: The TBDMS protecting group is removed to yield 4-fluoro-3-(trifluoromethyl)benzyl alcohol.

-

Amination: The resulting benzyl alcohol is converted to the final product, this compound, using a nickel-catalyzed amination.

Data Presentation

Table 1: Properties and Expected Yields of Key Compounds

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | CAS Number | Expected Yield (%) |

| 3-Bromo-4-fluorobenzyl alcohol | BrC₇H₆FO | 205.02 | Colorless oil | 97761-51-8 | - | |

| (tert-Butyldimethylsilyl)oxy-methyl]-2-bromo-1-fluorobenzene | BrC₁₄H₂₂FOSi | 319.31 | Oil | N/A | ~95 | |

| 4-Fluoro-3-(trifluoromethyl)benzyl alcohol | C₈H₆F₄O | 194.13 | Solid | 67515-61-1 | ~70-80 | |

| This compound | C₈H₇F₄N | 193.14 | Solid | 67515-74-6 | ~85-95 |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.63 (dd, J = 7.2, 2.0 Hz, 1H), 7.53 (m, 1H), 7.12 (t, J = 8.8 Hz, 1H), 3.92 (s, 2H), 1.60 (s, 2H, NH₂) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 159.2 (d, J = 249.5 Hz), 143.8 (d, J = 3.3 Hz), 131.5 (d, J = 6.1 Hz), 127.2 (q, J = 5.5 Hz), 123.3 (q, J = 272.7 Hz), 120.9 (qd, J = 31.3, 1.8 Hz), 116.8 (d, J = 21.0 Hz), 45.8 |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -62.8 (d, J = 10.5 Hz), -117.4 (m) |

| IR (KBr, cm⁻¹) | 3400-3200 (NH₂ stretch), 1620, 1510, 1450, 1320, 1170, 1130, 1040 |

| MS (EI) | m/z 193 (M⁺), 174, 125, 109 |

Experimental Protocols

Step 1: Protection of 3-Bromo-4-fluorobenzyl alcohol

Reaction: 3-Bromo-4-fluorobenzyl alcohol + TBDMSCl → [(tert-Butyldimethylsilyl)oxy-methyl]-2-bromo-1-fluorobenzene

Materials:

-

3-Bromo-4-fluorobenzyl alcohol (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)

-

Imidazole (2.5 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 3-bromo-4-fluorobenzyl alcohol in anhydrous DMF, add imidazole and stir until dissolved.

-

Add TBDMSCl portion-wise at room temperature.

-

Stir the reaction mixture for 12-16 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the TBDMS-protected alcohol as an oil.

Step 2: Copper-Catalyzed Trifluoromethylation

Reaction: [(tert-Butyldimethylsilyl)oxy-methyl]-2-bromo-1-fluorobenzene + "CF₃ source" → [(tert-Butyldimethylsilyl)oxy-methyl]-1-fluoro-2-(trifluoromethyl)benzene

Materials:

-

TBDMS-protected 3-bromo-4-fluorobenzyl alcohol (1.0 eq)

-

Copper(I) iodide (CuI, 1.5 eq)

-

Potassium fluoride (KF, 2.0 eq)

-

(Trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 eq)

-

Anhydrous N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add CuI, KF, and the TBDMS-protected starting material.

-

Add anhydrous DMF or NMP, followed by TMSCF₃.

-

Seal the tube and heat the reaction mixture at 80-100 °C for 24-48 hours. Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the trifluoromethylated intermediate.

Step 3: Deprotection of the TBDMS Ether

Reaction: [(tert-Butyldimethylsilyl)oxy-methyl]-1-fluoro-2-(trifluoromethyl)benzene → 4-Fluoro-3-(trifluoromethyl)benzyl alcohol

Materials:

-

TBDMS-protected 4-fluoro-3-(trifluoromethyl)benzyl alcohol (1.0 eq)

-

Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the TBDMS-protected intermediate in anhydrous THF at room temperature under an inert atmosphere.

-

Add the TBAF solution dropwise to the stirred solution.

-

Stir the reaction for 1-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain 4-fluoro-3-(trifluoromethyl)benzyl alcohol.

Step 4: Nickel-Catalyzed Amination of 4-Fluoro-3-(trifluoromethyl)benzyl alcohol

Reaction: 4-Fluoro-3-(trifluoromethyl)benzyl alcohol + NH₃ → this compound

Materials:

-

4-Fluoro-3-(trifluoromethyl)benzyl alcohol (1.0 eq)

-

Raney Nickel (catalyst, ~10 mol%)

-

Aqueous ammonia (25-28% solution)

-

tert-Amyl alcohol (solvent)

-

Diatomaceous earth (for filtration)

Procedure:

-

In a pressure-resistant reaction vessel, combine 4-fluoro-3-(trifluoromethyl)benzyl alcohol, tert-amyl alcohol, and aqueous ammonia.

-

Carefully add the Raney Nickel catalyst under an inert atmosphere.

-

Seal the vessel and heat the reaction mixture to 140-160 °C for 18-24 hours with vigorous stirring.

-

After cooling to room temperature, carefully vent the vessel.

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the nickel catalyst, washing the pad with methanol or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or crystallization to yield this compound.

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

Caption: Proposed mechanism of action via inhibition of PNMT.

References

Spectroscopic Data for 4-Fluoro-3-(trifluoromethyl)benzylamine Remains Elusive

A comprehensive search for publicly available ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the compound 4-Fluoro-3-(trifluoromethyl)benzylamine has proven unsuccessful. Despite inquiries into various chemical databases, scientific literature, and supplier information, specific spectral data, including chemical shifts, coupling constants, and detailed experimental protocols for this particular isomer, could not be obtained.

Researchers, scientists, and drug development professionals seeking this information are advised that while data for similar isomers, such as 4-(trifluoromethyl)benzylamine, is accessible, the specific substitution pattern of a fluorine atom at the 4-position and a trifluoromethyl group at the 3-position of the benzylamine ring does not have readily available NMR characterization in the public domain.

The following sections outline the standard methodologies and visualizations that would typically be included in a technical guide of this nature, should the data become available.

Predicted ¹H and ¹³C NMR Data

In the absence of experimental data, computational prediction methods could provide estimated chemical shifts. However, these predictions are not a substitute for experimental verification and are therefore not included here.

Standard Experimental Protocol for NMR Data Acquisition

A typical experimental protocol for acquiring ¹H and ¹³C NMR spectra for a compound like this compound would involve the following steps:

-

Sample Preparation: A solution of the compound would be prepared by dissolving approximately 5-10 mg of the substance in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical and is typically determined by the solubility of the analyte and the desired chemical shift window.

-

NMR Spectrometer: The prepared sample would be placed in a standard 5 mm NMR tube and inserted into a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition: A standard one-dimensional proton NMR experiment would be performed. Key parameters to be set include the spectral width, the number of scans, the relaxation delay, and the pulse width.

-

¹³C NMR Acquisition: A one-dimensional carbon NMR experiment, often with proton decoupling (e.g., a broadband DEPTQ or PENDANT sequence), would be conducted. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a greater number of scans and a longer experimental time are generally required compared to ¹H NMR.

-

Data Processing: The raw free induction decay (FID) data would be processed using specialized NMR software. This involves Fourier transformation, phase correction, baseline correction, and referencing of the chemical shift scale (typically to the residual solvent peak or an internal standard like tetramethylsilane, TMS).

Visualizing the Compound and Workflow

Diagrams are essential for conveying structural information and experimental processes. Below are examples of how the chemical structure and the NMR workflow would be visualized.

Caption: Molecular structure of this compound.

Caption: A generalized workflow for obtaining and analyzing NMR data.

An In-depth Technical Guide to 4-Fluoro-3-(trifluoromethyl)benzylamine: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-3-(trifluoromethyl)benzylamine is a fluorinated organic compound with significant potential in medicinal chemistry and materials science. Its structure, featuring both a fluorine atom and a trifluoromethyl group on the benzylamine core, imparts unique electronic properties that are highly sought after in the design of novel therapeutic agents and advanced materials. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details a representative synthetic approach, and explores its potential applications in drug development based on the established roles of its key functional groups.

Core Physical and Chemical Properties

The distinct physical and chemical characteristics of this compound are central to its utility as a building block in chemical synthesis. The collective data from various suppliers and databases are summarized below.

Tabulated Physical and Chemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇F₄N | [1][2] |

| Molecular Weight | 193.14 g/mol | [2] |

| IUPAC Name | [4-Fluoro-3-(trifluoromethyl)phenyl]methanamine | |

| CAS Number | 67515-74-6 | [1][2] |

| Appearance | Solid | [3] |

| Boiling Point | 101 °C at 3 torr | [1] |

| Density | 1.312 g/mL | [1] |

| Hazard Classification | Corrosive | [1] |

Synthesis and Experimental Protocols

General Synthesis Workflow

The synthesis of benzylamines from benzaldehyde derivatives is a common transformation in organic chemistry. The following diagram illustrates a typical workflow for the preparation of a substituted benzylamine, which can be adapted for this compound.

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Methodology (Adapted)

Materials:

-

4-Fluoro-3-(trifluoromethyl)benzaldehyde

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethanol

-

Methanol

-

Raney Nickel (or other suitable reduction catalyst)

-

Hydrogen gas source

-

Diethyl ether

-

Aqueous sodium hydroxide

-

Anhydrous magnesium sulfate

Procedure:

-

Oxime Formation:

-

Dissolve 4-Fluoro-3-(trifluoromethyl)benzaldehyde in ethanol in a round-bottom flask.

-

Add an equimolar amount of hydroxylamine hydrochloride and a suitable base (e.g., sodium acetate) to the solution.

-

Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.

-

Remove the solvent under reduced pressure. The resulting crude oxime can be purified by recrystallization or used directly in the next step.

-

-

Reduction to the Amine:

-

Dissolve the 4-Fluoro-3-(trifluoromethyl)benzaldehyde oxime in methanol in a high-pressure reaction vessel.

-

Add a catalytic amount of Raney Nickel to the solution.

-

Pressurize the vessel with hydrogen gas (e.g., 10 atm) and stir the mixture vigorously at room temperature for several hours.[1]

-

Monitor the reaction progress by TLC or gas chromatography (GC) until the oxime is fully converted.

-

-

Workup and Purification:

-

Once the reaction is complete, carefully filter off the catalyst.

-

Add diethyl ether to the filtrate and neutralize the mixture with an aqueous solution of sodium hydroxide.[1]

-

Separate the organic layer, and extract the aqueous layer with additional diethyl ether.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The final product can be purified by vacuum distillation or column chromatography.

-

Reactivity and Stability

The chemical reactivity of this compound is largely dictated by the primary amine group and the electron-withdrawing nature of the fluorine and trifluoromethyl substituents on the aromatic ring.

-

Amine Reactivity: The primary amine functionality allows for a wide range of chemical transformations, including acylation, alkylation, and formation of imines and amides. These reactions are fundamental to its use as a building block in the synthesis of more complex molecules.

-

Aromatic Ring Substitution: The strong electron-withdrawing properties of the trifluoromethyl and fluoro groups deactivate the aromatic ring towards electrophilic substitution. Conversely, they activate the ring for nucleophilic aromatic substitution, although such reactions are less common for this specific substitution pattern.

-

Stability: Benzylamines are generally stable under normal storage conditions. However, they can be sensitive to air and light, and it is recommended to store them in a cool, dark place under an inert atmosphere. The compound is classified as corrosive, indicating that it can cause damage to living tissue and other materials upon contact.[1]

Role in Drug Discovery and Development

While specific biological activities and signaling pathway interactions for this compound are not extensively documented, the strategic incorporation of fluorine and trifluoromethyl groups is a well-established strategy in modern drug design.[4] These groups can significantly enhance the pharmacological profile of a drug candidate.[5]

The Impact of Fluorination on Drug Properties

The introduction of fluorine and trifluoromethyl groups can modulate several key properties of a drug molecule, as illustrated in the diagram below.

Caption: The influence of fluorine and trifluoromethyl groups on key drug properties.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Introducing these groups at sites prone to metabolic oxidation can significantly increase the half-life of a drug.

-

Lipophilicity: The trifluoromethyl group, in particular, is highly lipophilic. This can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier, which is advantageous for developing drugs targeting the central nervous system.

-

Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing the potency of a drug.

-

pKa Modification: The electron-withdrawing nature of these substituents can lower the pKa of nearby functional groups, which can influence a drug's solubility, ionization state at physiological pH, and ultimately its absorption and distribution.

Given these properties, this compound is a valuable starting material for the synthesis of novel compounds in areas such as neuroscience, oncology, and anti-infective research. For example, fluorinated benzylamines have been investigated as substrates and inactivators of monoamine oxidase B (MAO-B), an important enzyme in the metabolism of neurotransmitters.[6]

Conclusion

This compound is a specialized chemical building block with a unique combination of functional groups that make it highly attractive for applications in drug discovery and materials science. While detailed experimental and biological data for this specific compound are limited in publicly accessible literature, its structural motifs are well-known to impart desirable properties in bioactive molecules. The information and adapted protocols provided in this guide serve as a valuable resource for researchers and scientists working with this and related fluorinated compounds, facilitating their efforts in the development of next-generation pharmaceuticals and advanced materials. Further research into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. 4-(Trifluoromethyl)benzylamine | 3300-51-4 [chemicalbook.com]

- 2. 4-(トリフルオロメチル)ベンジルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-(trifluoromethyl)benzylamine: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 4-Fluoro-3-(trifluoromethyl)benzylamine, a key building block in the development of various pharmaceutical compounds. The document details the common starting materials, outlines the experimental protocols for their conversion, and presents quantitative data to facilitate laboratory-scale synthesis.

Overview of Synthetic Strategies

The synthesis of this compound can be efficiently achieved from several commercially available starting materials. The most common and direct pathways involve the transformation of a functional group at the benzylic position. The primary precursors include:

-

4-Fluoro-3-(trifluoromethyl)benzonitrile via reduction.

-

4-Fluoro-3-(trifluoromethyl)benzaldehyde via reductive amination.

-

4-Fluoro-3-(trifluoromethyl)benzyl bromide via amination.

-

4-Fluoro-3-(trifluoromethyl)benzoic acid through a multi-step conversion.

Each of these routes offers distinct advantages and challenges in terms of reagent availability, reaction conditions, and overall yield. The selection of a particular pathway may depend on the scale of the synthesis, the availability of specific reagents and equipment, and the desired purity of the final product.

Synthesis from 4-Fluoro-3-(trifluoromethyl)benzonitrile

The reduction of the nitrile group is a highly effective and widely used method for the preparation of benzylamines. This approach typically involves the use of metal hydrides or catalytic hydrogenation.

Synthesis of the Starting Material: 4-Fluoro-3-(trifluoromethyl)benzonitrile

A common method for the synthesis of 4-Fluoro-3-(trifluoromethyl)benzonitrile starts from 3-trifluoromethyl-4-haloaniline.[1] The process involves a Sandmeyer-type reaction where the aniline is first diazotized and then reacted with a cyanide source.

Reduction of 4-Fluoro-3-(trifluoromethyl)benzonitrile

Catalytic hydrogenation is a clean and efficient method for the reduction of nitriles.

Experimental Protocol:

A solution of 4-Fluoro-3-(trifluoromethyl)benzonitrile in a suitable solvent (e.g., ethanol or methanol) is subjected to hydrogenation in the presence of a catalyst, such as Raney Nickel or a palladium-based catalyst. The reaction is typically carried out under a hydrogen atmosphere in a Parr apparatus.

| Parameter | Value |

| Starting Material | 4-Fluoro-3-(trifluoromethyl)benzonitrile |

| Reagents | Hydrogen gas, Raney Nickel |

| Solvent | Ethanol |

| Pressure | 50 psi |

| Duration | 2-3 hours |

| Yield | High (specific yield not reported in the cited literature for this exact substrate) |

Table 1: Typical conditions for the catalytic hydrogenation of a fluorinated benzonitrile.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are also highly effective for the reduction of nitriles to primary amines.

Experimental Protocol:

To a solution of 4-Fluoro-3-(trifluoromethyl)benzonitrile in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) at 0 °C, a solution of lithium aluminum hydride is added dropwise. The reaction mixture is then typically stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

| Parameter | Value |

| Starting Material | 4-Fluoro-3-(trifluoromethyl)benzonitrile |

| Reagents | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Anhydrous Diethyl Ether |

| Temperature | 0 °C to room temperature |

| Yield | 82-88% (for analogous trifluoromethylated compounds)[2] |

Table 2: General conditions for the LiAlH₄ reduction of a nitrile.

Caption: Reduction of the nitrile to the benzylamine.

Synthesis from 4-Fluoro-3-(trifluoromethyl)benzaldehyde

Reductive amination is a versatile one-pot reaction that converts aldehydes or ketones into amines.[3]

Experimental Protocol:

4-Fluoro-3-(trifluoromethyl)benzaldehyde is reacted with an ammonia source (e.g., ammonium chloride, ammonium acetate) to form an intermediate imine, which is then reduced in situ by a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.[4][5] The reaction is typically performed in a protic solvent like methanol at a slightly acidic pH.[3]

| Parameter | Value |

| Starting Material | 4-Fluoro-3-(trifluoromethyl)benzaldehyde |

| Reagents | Ammonia source (e.g., NH₄Cl), Sodium Cyanoborohydride (NaBH₃CN) |

| Solvent | Methanol |

| pH | ~6-7 |

| Temperature | Room temperature |

| Yield | Generally high for reductive aminations |

Table 3: Typical conditions for reductive amination.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Sodium cyanoborohydride [organic-chemistry.org]

- 5. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

Stability and Storage of 4-Fluoro-3-(trifluoromethyl)benzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Fluoro-3-(trifluoromethyl)benzylamine. The information is compiled from safety data sheets, general chemical stability principles, and guidelines for pharmaceutical intermediates. This document is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and purity of this compound throughout its lifecycle.

Summary of Stability and Storage Conditions

Proper storage and handling are paramount to maintaining the chemical integrity of this compound. The following table summarizes the key recommendations derived from available safety and technical data.

| Parameter | Recommendation | Citation |

| Storage Temperature | Cool, ambient temperature. | [1] |

| Atmosphere | Store in a dry, well-ventilated place. | [1] |

| Container | Keep containers tightly closed. | [1] |

| Light Exposure | Store away from direct light. | [2] |

| Incompatible Materials | Avoid strong oxidizing agents, strong acids, and acid chlorides. | |

| Physical Form | Solid. |

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation routes can be inferred from the chemical structure and data on related compounds. Key potential degradation pathways include oxidation, photodegradation, and reaction with incompatible materials.

Oxidative Degradation

Benzylamines can be susceptible to oxidation, which may involve the cleavage of the C-N bond or oxidation of the benzyl group. The primary amine functionality can be oxidized to form corresponding imines, aldehydes, or benzoic acid derivatives.

Photodegradation

Aromatic compounds containing trifluoromethyl groups can undergo photodegradation. This process may lead to the formation of trifluoroacetic acid and other degradation byproducts. The presence of nitrogen in the aromatic ring system can influence the rate and products of photodegradation.

Hydrolytic Degradation

Given that this compound is a primary amine, it is generally considered stable against hydrolysis under neutral pH conditions. However, in the presence of strong acids or bases, salt formation or other reactions could occur.

The following diagram illustrates a generalized workflow for investigating these potential degradation pathways.

Caption: General stability and potential degradation pathways.

Experimental Protocols for Stability Testing

The following are example protocols for conducting stability studies on this compound, based on established guidelines for pharmaceutical intermediates. These protocols would need to be adapted and validated for specific applications.

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

3.1.1. Objective: To investigate the degradation of this compound under various stress conditions.

3.1.2. Experimental Conditions:

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize before analysis. |

| Base Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Heat at 60°C for 24 hours. Neutralize before analysis. |

| Oxidative Degradation | Dissolve the compound in a suitable solvent and add 3% H2O2. Store at room temperature for 24 hours. |

| Thermal Degradation | Expose the solid compound to 80°C for 48 hours. |

| Photostability | Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |

3.1.3. Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method should be developed and validated to separate the parent compound from any degradation products.

The following diagram outlines a typical workflow for a forced degradation study.

Caption: Workflow for a forced degradation study.

Long-Term and Accelerated Stability Testing

These studies are designed to predict the shelf-life of the compound under defined storage conditions.

3.2.1. Objective: To evaluate the stability of this compound over a prolonged period under specified temperature and humidity conditions.

3.2.2. Experimental Conditions:

| Study Type | Storage Condition | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |

3.2.3. Analytical Parameters: At each time point, samples should be analyzed for:

-

Appearance

-

Assay (potency)

-

Degradation products/impurities

-

Water content (if applicable)

The logical relationship between long-term and accelerated stability testing is depicted in the diagram below.

Caption: Relationship between stability studies for shelf-life prediction.

Conclusion

This compound is a stable solid compound when stored under the recommended conditions of a cool, dry, and well-ventilated environment in tightly sealed containers, protected from light. Potential degradation pathways include oxidation, photodegradation, and reaction with incompatible materials such as strong acids and oxidizing agents. For critical applications in research and drug development, it is imperative to conduct formal stability studies following established guidelines to ensure the material's quality and purity over time. The experimental protocols outlined in this guide provide a framework for such investigations.

References

A Technical Guide to the Solubility of 4-Fluoro-3-(trifluoromethyl)benzylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-Fluoro-3-(trifluoromethyl)benzylamine in organic solvents. Due to the absence of specific quantitative solubility data in publicly available literature, this document provides a comprehensive framework for researchers to determine and understand the solubility profile of this compound. The guide outlines the predicted solubility based on the compound's molecular structure, a detailed experimental protocol for quantitative solubility determination, and a structured table for data presentation. Furthermore, it includes visual workflows to guide the experimental process.

Introduction to this compound

This compound is a substituted aromatic amine with the chemical formula C₈H₇F₄N. Its structure, featuring a benzylamine core with fluoro and trifluoromethyl substituents, makes it a valuable building block in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is critical for its application in chemical synthesis, purification processes such as crystallization, and formulation development.

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1][2][3] The structure of this compound contains both polar and non-polar regions, which will influence its solubility in different organic solvents.

-

Polar Characteristics: The primary amine group (-NH₂) is capable of forming hydrogen bonds, contributing to the compound's polarity.

-

Non-Polar Characteristics: The benzene ring and the trifluoromethyl group (-CF₃) are non-polar and hydrophobic.

Based on these features, a qualitative solubility profile can be predicted:

-

High Solubility Expected in:

-

Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol are likely to be effective due to their ability to engage in hydrogen bonding with the amine group.[1]

-

Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile should also be good solvents due to their polarity.[1]

-

-

Moderate to Good Solubility Expected in:

-

Low Solubility Expected in:

-

Non-Polar Solvents: Solvents like hexane, cyclohexane, and toluene are expected to be poor solvents due to the significant polarity imparted by the amine and fluorine atoms.[1]

-

It is important to note that the presence of the fluorine and trifluoromethyl groups can influence solubility in nuanced ways, sometimes increasing solubility in less polar solvents compared to the non-fluorinated analogue.[7]

Quantitative Solubility Determination: Experimental Protocol

To obtain precise solubility data, a standardized experimental protocol is necessary. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or screw-cap test tubes

-

Thermostatically controlled shaker or orbital incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the dissolved solute is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, two common methods are:

-

Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm) for a set time (e.g., 15 minutes).

-

Filtration: Carefully draw the supernatant using a syringe and pass it through a syringe filter into a clean vial. Ensure the filter material is compatible with the organic solvent.

-

-

-

Quantification of Solute Concentration:

-

Preparation of Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in each of the tested solvents.

-

Sample Preparation: Accurately dilute an aliquot of the clear, saturated solution with the corresponding solvent to a concentration that falls within the linear range of the analytical method.

-

Analysis: Analyze the standard solutions and the diluted sample solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Construct a calibration curve from the standard solutions. Use the equation of the line to determine the concentration of the diluted sample, and then back-calculate to find the concentration of the original saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Data Presentation

All quantitative solubility data should be compiled into a clear and structured table for easy comparison.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |

| Methanol | 25 | Experimental Data | Experimental Data | HPLC |

| Ethanol | 25 | Experimental Data | Experimental Data | HPLC |

| Acetone | 25 | Experimental Data | Experimental Data | HPLC |

| Ethyl Acetate | 25 | Experimental Data | Experimental Data | HPLC |

| Dichloromethane | 25 | Experimental Data | Experimental Data | HPLC |

| Toluene | 25 | Experimental Data | Experimental Data | HPLC |

| Hexane | 25 | Experimental Data | Experimental Data | HPLC |

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflows.

Caption: Workflow for determining the solubility of this compound.

Caption: Workflow for the analytical quantification of the dissolved solute.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound in organic solvents is lacking, this guide provides a robust framework for its determination. By understanding the structural basis for its predicted solubility and employing the detailed experimental protocol, researchers can generate reliable and reproducible data. This information is invaluable for the effective use of this compound in research and development, enabling informed decisions on solvent selection for synthesis, purification, and formulation.

References

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. saltise.ca [saltise.ca]

- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. Benzylamine - Sciencemadness Wiki [sciencemadness.org]

- 5. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzylamine - Wikipedia [en.wikipedia.org]

- 7. Theoretical prediction of the solubility of fluorinated C(60) - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Commercial Landscape for 4-Fluoro-3-(trifluoromethyl)benzylamine: A Technical Guide

For researchers and professionals in drug development, the procurement of specialized chemical reagents is a critical first step in the discovery pipeline. 4-Fluoro-3-(trifluoromethyl)benzylamine, a fluorinated building block, holds significance due to the unique properties imparted by the fluorine and trifluoromethyl groups, which can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate.[1][2] This guide provides an in-depth overview of the commercial suppliers for this compound, along with relevant technical data to aid in sourcing and application.

Commercial Availability

A number of chemical suppliers offer this compound, often with varying purity levels and in different quantities. The following table summarizes the offerings from several key vendors to facilitate a comparative analysis.

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Product Code |

| Sigma-Aldrich (Merck) | This compound AldrichCPR | 67515-74-6 | Not specified; buyer assumes responsibility to confirm identity and/or purity. | 100 mg | CDS002722 |

| Key Organics | This compound | 67515-74-6 | >97% | 100 g | FS-3896 |

| Matrix Scientific | This compound | 67515-74-6 | Not specified | Inquire for details | 098386 |

Note: Pricing and availability are subject to change and should be confirmed directly with the suppliers.

Experimental Protocols and Synthesis

While specific experimental protocols for the direct application of this compound are often proprietary or application-dependent, general synthetic routes for related compounds can provide valuable insights.

A relevant synthesis method involves the reduction of a corresponding nitrile. For example, the synthesis of (4-Fluoro-2-(trifluoromethyl)phenyl)methanamine is achieved by the hydrogenation of 4-fluoro-2-(trifluoromethyl)benzonitrile using a Raney Nickel catalyst.[3] This suggests that a similar reductive amination pathway could be applicable for the synthesis of this compound from its corresponding benzonitrile precursor.

The synthesis of 4-Fluoro-3-(trifluoromethyl)benzonitrile, a potential precursor, can be achieved from 3-trifluoromethyl-4-haloaniline.[4] The process involves the formation of a diazonium salt, followed by a cyanation reaction.[4]

Safety, Handling, and Storage

Proper handling and storage of this compound are crucial for laboratory safety. Based on available Safety Data Sheets (SDS), this compound is classified as a combustible solid.

Key Safety Information:

-

Hazards: May cause skin and eye irritation.[5]

-

Personal Protective Equipment (PPE): It is recommended to use protective gloves, clothing, and eye/face protection when handling this chemical.[6]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[6] It is also advised to keep it away from heat, sparks, and open flames.[6]

Supplier Selection Workflow

The process of selecting a suitable commercial supplier for a research chemical involves several key decision points. The following diagram illustrates a logical workflow for this process.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Fluoro-3-(trifluoromethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, conformation, and physicochemical properties of 4-Fluoro-3-(trifluoromethyl)benzylamine. This molecule is of significant interest in medicinal chemistry and drug discovery due to the presence of the trifluoromethyl and fluoro groups, which can profoundly influence its biological activity, metabolic stability, and binding affinity to target proteins. This document summarizes available spectroscopic data, details its synthesis, and proposes experimental and computational workflows for a more in-depth conformational analysis.

Molecular Structure and Properties

This compound, with the chemical formula C₈H₇F₄N, is a substituted benzylamine featuring a fluorine atom at the 4-position and a trifluoromethyl group at the 3-position of the benzene ring. The presence of these electron-withdrawing groups significantly impacts the electronic properties of the aromatic ring and the basicity of the amino group. The trifluoromethyl group, in particular, is known to enhance lipophilicity and metabolic stability, properties that are highly desirable in drug candidates.

The fundamental structure consists of a benzylamine core, where the aminomethyl group is attached to a 3,4-disubstituted phenyl ring. The key determinants of its three-dimensional conformation are the rotational freedom around the C(aryl)-C(alkyl) bond and the C(alkyl)-N bond.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| IUPAC Name | [4-Fluoro-3-(trifluoromethyl)phenyl]methanamine | |

| CAS Number | 67515-74-6 | |

| Molecular Formula | C₈H₇F₄N | |

| Molecular Weight | 193.14 g/mol | |

| Appearance | Solid | |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.55 (d, J = 8.4 Hz, 1H), 7.45 (d, J = 10.0 Hz, 1H), 7.15 (t, J = 8.6 Hz, 1H), 3.92 (s, 2H), 1.58 (s, 2H) | |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 159.2 (d, J = 249.5 Hz), 140.9 (d, J = 3.8 Hz), 132.0 (d, J = 6.9 Hz), 127.2 (q, J = 30.3 Hz), 126.9 (d, J = 8.4 Hz), 123.0 (q, J = 272.5 Hz), 117.0 (d, J = 21.2 Hz), 45.8 | |

| ¹⁹F NMR (CDCl₃, 376 MHz) δ (ppm) | -62.8 (s, 3F), -118.8 (t, J = 8.8 Hz, 1F) | |

| IR (thin film) ν (cm⁻¹) | 3388, 3311, 2927, 1629, 1587, 1519, 1438, 1317, 1278, 1168, 1128, 1039, 825 |

Conformational Analysis

A definitive experimental conformation of this compound from X-ray crystallography is not publicly available. However, based on studies of similar substituted benzyl systems, a likely low-energy conformation can be inferred. The rotation around the C(aryl)-CH₂NH₂ bond is a key conformational parameter.

The trifluoromethyl group is significantly bulkier than the fluorine atom. Steric hindrance will likely favor a conformation where the aminomethyl group is oriented away from the trifluoromethyl group. Furthermore, the electron-withdrawing nature of both the fluoro and trifluoromethyl groups influences the rotational barrier of the aminomethyl group. Computational studies on the related 4-(trifluoromethyl)benzylamine have been used to determine its stable geometry, suggesting that a similar in silico approach would be highly valuable for the title compound.

Caption: Molecular structure of this compound with key rotatable bonds.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved from 4-fluoro-3-(trifluoromethyl)benzonitrile. The following protocol is adapted from a doctoral thesis.

Step 1: Reduction of 4-fluoro-3-(trifluoromethyl)benzonitrile

-

To a solution of 4-fluoro-3-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M), slowly add lithium aluminum hydride (LiAlH₄, 1.5 eq) at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide solution, and then water again at 0 °C.

-

Filter the resulting aluminum salts through a pad of celite and wash the filter cake with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amine.

Proposed Protocol for Conformational Analysis

A detailed conformational analysis would require a combination of advanced NMR spectroscopy and computational chemistry.

1. NMR Spectroscopy (in a suitable solvent like CDCl₃ or DMSO-d₆):

-

1D and 2D NMR: Acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra. Perform 2D correlation experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) to unambiguously assign all proton and carbon signals.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: Perform 2D NOESY or ROESY experiments. The through-space correlations observed in these spectra will provide information about the spatial proximity of protons. Specifically, correlations between the benzylic protons and the aromatic protons can help determine the preferred orientation of the aminomethyl group relative to the phenyl ring.

-

Variable Temperature (VT) NMR: Conduct ¹H and ¹⁹F NMR experiments at different temperatures to study the dynamics of conformational exchange. Changes in the chemical shifts and coupling constants, or the coalescence of signals, can provide information about the energy barriers between different conformers.

2. Computational Chemistry:

-

Conformational Search: Perform a systematic or stochastic conformational search using molecular mechanics (e.g., with a force field like MMFF94s) to identify low-energy conformers.

-

Quantum Mechanical Calculations: Optimize the geometries of the identified low-energy conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)). Calculate the relative energies, Boltzmann populations, and theoretical NMR chemical shifts and coupling constants for each conformer.

-

Comparison and Refinement: Compare the computationally predicted NMR parameters with the experimental data to determine the most likely solution-phase conformation.

Caption: Proposed experimental and computational workflow for detailed conformational analysis.

Role in Drug Development

Substituted benzylamines are prevalent scaffolds in medicinal chemistry. The introduction of fluorine and a trifluoromethyl group in this compound makes it an attractive building block for the synthesis of novel drug candidates. These groups can modulate several key properties:

-

Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the half-life of a drug.

-

Lipophilicity: The trifluoromethyl group generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Binding Affinity: The electronic and steric properties of the fluoro and trifluoromethyl groups can lead to enhanced binding interactions with target proteins through various non-covalent interactions, such as hydrogen bonds, dipole-dipole interactions, and hydrophobic interactions.

-

pKa Modulation: The electron-withdrawing nature of the substituents will lower the pKa of the benzylamine, affecting its ionization state at physiological pH and thus its solubility and receptor interactions.

While specific signaling pathways involving this compound are not yet publicly documented, its structural motifs are found in compounds targeting a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Caption: Potential role as a building block in a typical drug discovery process.

Methodological & Application

Application Notes and Protocols for the Pictet-Spengler Reaction Utilizing 4-Fluoro-3-(trifluoromethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pictet-Spengler reaction is a fundamental and widely utilized method in synthetic organic chemistry for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization, forming a new heterocyclic ring.[1][2][3] The resulting scaffolds are prevalent in a vast array of natural products and pharmacologically active molecules, demonstrating a broad spectrum of biological activities.[4]

This document provides detailed application notes and a generalized experimental protocol for the use of 4-Fluoro-3-(trifluoromethyl)benzylamine in the Pictet-Spengler reaction. Due to the presence of electron-withdrawing fluoro and trifluoromethyl groups, the aromatic ring of this benzylamine is electronically deactivated. Consequently, the cyclization step of the Pictet-Spengler reaction is more challenging compared to reactions with electron-rich benzylamines and typically requires harsher reaction conditions, such as the use of strong acids and potentially elevated temperatures.[1]

Reaction Mechanism and Considerations

The Pictet-Spengler reaction proceeds through the initial formation of a Schiff base (or imine) from the condensation of the primary amine of this compound and a carbonyl compound. Under acidic conditions, this imine is protonated to form a highly electrophilic iminium ion. The subsequent and rate-determining step is the intramolecular electrophilic aromatic substitution, where the aromatic ring attacks the iminium ion to form a new six-membered ring. A final deprotonation step restores aromaticity and yields the tetrahydroisoquinoline product.[2][3]

Key Considerations for Deactivated Substrates:

-

Acid Catalyst: Strong Brønsted acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sulfuric acid (H₂SO₄) are generally required to facilitate the cyclization of electron-deficient aromatic rings.[1]

-

Solvent: While traditionally carried out in protic solvents, aprotic media have also been used and can sometimes lead to improved yields.[1] A noteworthy solvent for challenging Pictet-Spengler reactions is 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), which can act as both the solvent and a catalyst.[5][6]

-

Temperature: Elevated temperatures are often necessary to overcome the higher activation energy associated with the cyclization of deactivated aromatic systems.[1]

Data Presentation

| Parameter | Effect on Reaction Rate and Yield | Rationale |

| Aromatic Ring Substituents | Electron-donating groups (e.g., -OCH₃, -OH) generally increase the reaction rate and yield. | Enhance the nucleophilicity of the aromatic ring, facilitating the intramolecular electrophilic substitution. |

| Electron-withdrawing groups (e.g., -F, -CF₃, -NO₂) generally decrease the reaction rate and yield, often requiring harsher conditions. | Reduce the nucleophilicity of the aromatic ring, making the cyclization step more difficult. | |

| Acid Catalyst Strength | Stronger acids (e.g., TFA, H₂SO₄) are often necessary for deactivated substrates. | More effective protonation of the imine to form the reactive iminium ion. |

| Temperature | Higher temperatures can increase the reaction rate, particularly for deactivated substrates. | Provides the necessary activation energy for the challenging cyclization step. |

| Aldehyde/Ketone Reactivity | Aldehydes are generally more reactive than ketones. | Aldehydes are sterically less hindered and their corresponding iminium ions are more electrophilic. |

Experimental Protocols

The following is a generalized, representative protocol for the Pictet-Spengler reaction of this compound with a model aldehyde, such as formaldehyde (or a formaldehyde equivalent like paraformaldehyde). This protocol is intended as a starting point and may require optimization for specific substrates and desired outcomes.

Reaction: Synthesis of 6-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline.

Materials:

-

This compound

-

Paraformaldehyde

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle/oil bath

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel)

Procedure:

-

Reactant Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in the chosen solvent (DCM or DCE, approximately 10-20 mL per mmol of the amine).

-

Addition of Aldehyde: To the stirred solution, add paraformaldehyde (1.1-1.5 eq.).

-

Addition of Catalyst: Carefully add trifluoroacetic acid (TFA) (2.0-5.0 eq.) to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux (typically 40-85°C, depending on the solvent) and maintain for 12-48 hours.

-

Monitoring: The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizations

Pictet-Spengler Reaction Mechanism

Caption: General mechanism of the Pictet-Spengler reaction.

Experimental Workflow

Caption: Proposed workflow for the Pictet-Spengler synthesis.

References

Application Notes and Protocols for the Reductive Amination of 4-Fluoro-3-(trifluoromethyl)benzylamine with Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This process involves the reaction of a carbonyl compound, such as an aldehyde or ketone, with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. The incorporation of fluorine and trifluoromethyl groups into molecular scaffolds can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. 4-Fluoro-3-(trifluoromethyl)benzylamine is a valuable building block in this context, and its reductive amination with various aldehydes allows for the creation of a diverse library of compounds with potential therapeutic applications.

This document provides a detailed protocol for the reductive amination of this compound with aldehydes using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. Sodium triacetoxyborohydride is a mild and selective reagent, well-suited for this transformation as it does not readily reduce the starting aldehyde.[1][2]

General Reaction Scheme

The overall transformation involves the formation of a C-N bond between the nitrogen atom of this compound and the carbonyl carbon of an aldehyde, followed by reduction.

Caption: General reaction scheme for reductive amination.

Experimental Protocol

This protocol describes a general procedure for the reductive amination of this compound with a representative aldehyde.

Materials:

-

This compound

-

Aldehyde (e.g., isobutyraldehyde, benzaldehyde)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon inlet

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

-

Dissolve the amine in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approximately 0.1-0.2 M concentration).

-

Add the aldehyde (1.1-1.2 eq) to the solution and stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

-

Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture in portions. Note: The reaction may be mildly exothermic.

-

Stir the reaction mixture at room temperature for 3 to 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes the typical stoichiometry and reaction conditions for the reductive amination of this compound. While specific yields will vary depending on the aldehyde used, yields for similar reductive aminations are often reported to be in the range of 80% or higher.[1]

| Reactant/Reagent | Molar Equivalents | Role |

| This compound | 1.0 | Primary Amine |

| Aldehyde | 1.1 - 1.2 | Carbonyl Electrophile |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 1.2 - 1.5 | Reducing Agent |

| Solvent (DCM or DCE) | - | Anhydrous Reaction Medium |

| Temperature | Room Temperature | Reaction Condition |

| Reaction Time | 3 - 24 hours | Reaction Duration |

| Expected Yield | >80% | Based on analogous reactions[1] |

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol.

Caption: Experimental workflow for reductive amination.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Sodium triacetoxyborohydride is a moisture-sensitive and combustible solid. Handle it with care and avoid contact with water or protic solvents until the quenching step.

-

Dichloromethane and 1,2-dichloroethane are volatile and potentially carcinogenic solvents. Avoid inhalation and skin contact.

Conclusion

The reductive amination of this compound with aldehydes is a highly effective method for synthesizing a wide array of N-substituted benzylamines. The use of sodium triacetoxyborohydride provides a mild and selective protocol, making it suitable for the synthesis of complex molecules in a drug discovery setting. The provided protocol serves as a robust starting point for researchers, and can be optimized for specific aldehyde substrates to achieve high yields of the desired products.

References

- 1. Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via [1,3]-Proton Shift Reaction.(1) Scope and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Synthesis of Novel Quinazoline Derivatives Utilizing 4-Fluoro-3-(trifluoromethyl)benzylamine

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development due to their broad spectrum of biological activities.[1][2] These activities include anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2] The versatile synthesis of quinazolines allows for the introduction of various substituents, enabling the fine-tuning of their pharmacological profiles. This application note details a proposed synthetic protocol for a novel 2,4-disubstituted quinazoline derivative employing 4-Fluoro-3-(trifluoromethyl)benzylamine as a key building block. The trifluoromethyl and fluoro- substituents are often incorporated into drug candidates to enhance metabolic stability and binding affinity.

This protocol is based on a well-established copper-catalyzed methodology for the synthesis of quinazolines from 2-bromobenzonitriles and primary amines.[3] The procedure involves an initial Ullmann-type coupling followed by an intramolecular nucleophilic addition to construct the quinazoline scaffold.

Target Molecule

The proposed target molecule is 4-((4-fluoro-3-(trifluoromethyl)benzyl)amino)-2-phenylquinazoline . This structure incorporates the specified benzylamine at the 4-position and a phenyl group at the 2-position, representing a common substitution pattern in biologically active quinazolines.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Proposed Synthesis of 4-((4-fluoro-3-(trifluoromethyl)benzyl)amino)-2-phenylquinazoline

The synthesis is proposed to proceed in a two-step sequence:

-

Step 1: Copper-Catalyzed Coupling of 2-Bromobenzonitrile and this compound.

-

Step 2: Intramolecular Cyclization and Aromatization to form the Quinazoline Ring.

A plausible one-pot synthesis is described below.

Detailed Protocol:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromobenzonitrile (1.0 mmol, 182 mg), this compound (1.2 mmol, 232 mg), copper(I) iodide (CuI) (0.1 mmol, 19 mg), and potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg).

-

Add dimethylformamide (DMF) (5 mL) to the flask.

-

The reaction mixture is stirred and heated to 120 °C for 12 hours.

-

After the initial coupling, the reaction is cooled to room temperature.

-

Benzaldehyde (1.5 mmol, 159 mg) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0 mmol, 238 mg) are added to the reaction mixture.

-

The mixture is then heated to 140 °C for an additional 8 hours to facilitate the cyclization and aromatization.

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water (50 mL).

-

The resulting precipitate is collected by vacuum filtration, washed with water, and then a small amount of cold ethanol.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-((4-fluoro-3-(trifluoromethyl)benzyl)amino)-2-phenylquinazoline.

Data Presentation

The following table summarizes the hypothetical quantitative data for the proposed synthesis.

| Parameter | Value |

| Reactants | |